4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine
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Overview
Description
4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of microwave irradiation to accelerate the reaction, which can be performed in an ionic liquid such as 1-pentyl-3-methylimidazolium bromide . This method is advantageous due to its solvent-free and catalyst-free conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-N-octadecyl-1,3-benzothiazol-2-amine is unique due to its long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring lipophilic compounds, such as in drug delivery systems and material science.
Properties
CAS No. |
51661-24-6 |
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Molecular Formula |
C26H44N2S |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
4-methyl-N-octadecyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H44N2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27-26-28-25-23(2)20-19-21-24(25)29-26/h19-21H,3-18,22H2,1-2H3,(H,27,28) |
InChI Key |
UIYIOLBZTBVBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC2=C(C=CC=C2S1)C |
Origin of Product |
United States |
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